trans-3-Amino-2,2-dimethylcyclobutanol hydrochloride
Overview
Description
“trans-3-Amino-2,2-dimethylcyclobutanol hydrochloride” is a chemical compound with the CAS Number: 1434142-03-6 . It has a molecular weight of 151.64 and its IUPAC name is (1R,3R)-3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H13NO.ClH/c1-6(2)4(7)3-5(6)8;/h4-5,8H,3,7H2,1-2H3;1H/t4-,5-;/m1./s1 . This code provides a standard way to encode the molecular structure using text.Scientific Research Applications
Synthesis and Medicinal Chemistry
Trans-3-Amino-2,2-dimethylcyclobutanol hydrochloride has been utilized in the synthesis of medicinal chemistry compounds. Mohammad et al. (2020) synthesized a protected 2-aminocyclobutanone as a modular transition state synthon, which could be converted to various amide and sulfonamide-functionalized derivatives for potential use in inhibiting hydrolase enzymes, including serine proteases and metalloproteases (Mohammad et al., 2020).
Optical Resolution in Enantiomer Separation
Simon et al. (1990) utilized this compound in the optical resolution of certain acids through diastereoisomeric salt formation. This process was important for assessing the thermodynamic constants and crystal structures of the salts formed (Simon et al., 1990).
Photochemical Reactions
Nozaki et al. (1968) studied the photochemical reactions of trans-anethole, where a novel dimer was obtained, indicating the stereospecificity of the process. This research provided insights into the structural and reactive properties of such compounds (Nozaki et al., 1968).
Cycloadduct Formation
Mlostoń et al. (2002) investigated the reaction of cyclobutanethione derivatives, leading to unexpected formation of dimethylthioketene cycloadducts. This study highlighted the complexity and unpredictability of reactions involving cyclobutanol derivatives (Mlostoń et al., 2002).
Hypotensive Activity
Pircio et al. (1964) studied a cyclobutane compound, closely related to this compound, which exhibited hypotensive activity, suggesting potential pharmacological applications (Pircio et al., 1964).
Stereoselective Synthesis
Chen et al. (2001) developed a method for the stereoselective synthesis of trans-2-aryl-3,3-dimethylcyclopropane-1-carboxylic acids, indicating the utility of cyclobutanol derivatives in creating specific molecular configurations (Chen et al., 2001).
Safety and Hazards
Properties
IUPAC Name |
(1R,3R)-3-amino-2,2-dimethylcyclobutan-1-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-6(2)4(7)3-5(6)8;/h4-5,8H,3,7H2,1-2H3;1H/t4-,5-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVWYQLMVRTELZ-TYSVMGFPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1O)N)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](C[C@H]1O)N)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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